

## review of benzylpiperidine compounds in |

Author: BenchChem Technical Support Team. Date: January 2

### Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide |
| Cat. No.:      | B068489                                    |

An In-depth Technical Guide to the Pharmacology of Benzylpiperidine Compounds

### Authored by a Senior Application Scientist

### Introduction: The Benzylpiperidine Scaffold - A Privileged Motif in Modern Pharma

The N-benzylpiperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, frequently recognized as a "privileged scaffold" due to its remarkable inherent structural flexibility, combined with a three-dimensional nature, allows for precise orientation within target protein binding sites, making it an important interaction, a key binding force in many biological systems, and serves as a robust platform for fine-tuning both the efficacy and the physicochemical incorporation of the N-benzylpiperidine core into numerous approved drugs and clinical candidates, particularly those targeting the central nervous system.

One of the most prominent examples of an N-BP-containing drug is Donepezil, a leading acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease. The therapeutic potential of this scaffold and has spurred extensive research into developing novel benzylpiperidine derivatives for a wide range of pathological conditions. By exploring the properties of benzylpiperidine compounds, delving into their primary biological targets, the nuanced structure-activity relationships that govern their potency and selectivity can be elucidated.

### Pharmacological Targets and Mechanisms of Action

The therapeutic utility of benzylpiperidine derivatives stems from their ability to modulate a wide spectrum of pharmacological targets. This section will focus on the key compounds.

### Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Therapy

A primary focus of benzylpiperidine research has been the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The neurotransmitter acetylcholine contributes to cognitive impairment.<sup>[5]</sup> By inhibiting AChE, the enzyme responsible for acetylcholine breakdown, these compounds enhance cholinergic neurotransmission.<sup>[2][5]</sup> Many derivatives are designed as dual-target inhibitors, also targeting BuChE, which plays a role in the breakdown of acetylcholine.

The design of these inhibitors often involves modifying the N-benzylpiperidine core of Donepezil to optimize interactions with the active site of the cholinesterases. Donepezil is a potent dual inhibitor of both AChE and BuChE, with IC<sub>50</sub> values of 2.08 μM and 7.41 μM, respectively.<sup>[4]</sup>

### Signaling Pathway: Cholinergic Neurotransmission and its Potentiation

The following diagram illustrates the fundamental mechanism of AChE inhibitors in the cholinergic synapse.

[Click to download full resolution via product page](#)

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Benzylpiperidine Compounds.

## Sigma ( $\sigma$ ) Receptor Modulation: Targeting Pain and CNS Disorders

Sigma receptors, particularly the  $\sigma_1$  and  $\sigma_2$  subtypes, are intracellular chaperone proteins expressed in key areas of the central nervous system and  $\sigma$  Benzylpiperidine derivatives have been developed as potent  $\sigma$  receptor ligands, with affinities often in the nanomolar range.[\[9\]](#)[\[10\]](#)

These compounds can act as either agonists or antagonists, and their therapeutic potential is vast. For example,  $\sigma_1$  receptor antagonists can enhance receptor signaling.[\[7\]](#)[\[8\]](#) A series of 1-alkyl-4-benzylpiperidine derivatives showed significant variation in affinity for  $\sigma_1$  receptors, with some compound 15 in one study emerged as a highly potent and selective  $\sigma_1$ R ligand ( $K_i = 1.6$  nM) with potential anti-allodynic effects.[\[7\]](#)

## Monoamine Transporter Interaction: Modulating Mood and Arousal

The benzylpiperidine scaffold is also found in compounds that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These compounds can increase their synaptic concentrations, leading to stimulant or antidepressant effects.

4-Benzylpiperidine, for example, acts as a monoamine releasing agent with a pronounced selectivity for dopamine and norepinephrine over serotonin.[\[11\]](#) Conversely, 2-benzylpiperidine is a much less potent monoamine reuptake inhibitor compared to analogues like methylphenidate.[\[12\]](#) This highlights the pharmacological activity of benzylpiperidine derivatives.

## Multi-Target Ligands for Complex Diseases

Given the multifactorial nature of many CNS disorders, there is a growing interest in developing multi-target-directed ligands (MTDLs). The versatility of benzylpiperidine derivatives allows for the successful design and synthesis of compounds that act on multiple targets simultaneously:

- Dual MOR/ $\sigma_1$ R Ligands: To create safer and more effective analgesics, compounds have been developed that combine  $\mu$ -opioid receptor (MOR) agonist effects while mitigating common opioid-related side effects like constipation and physical dependence.[\[8\]](#)
- Dual AChE/HDAC Inhibitors: For Alzheimer's disease, derivatives have been created that inhibit both AChE and histone deacetylase (HDAC), offering a potential therapeutic benefit.[\[13\]](#)
- Dual AChE/SERT Inhibitors: Other compounds have been designed to inhibit both AChE and the serotonin transporter (SERT), addressing both the cholinergic and serotonergic systems.[\[14\]](#)

## Structure-Activity Relationships (SAR)

The pharmacological profile of a benzylpiperidine compound is exquisitely sensitive to its chemical structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing activity and selectivity.

## General SAR Principles for Benzylpiperidine Derivatives

The following diagram illustrates key modification points on the benzylpiperidine scaffold and their general impact on activity at different targets.

[Click to download full resolution via product page](#)

Caption: Key Structure-Activity Relationship Hotspots on the Benzylpiperidine Scaffold.

- **Substituents on the Benzyl Ring:** For AChE inhibitors, adding electron-withdrawing groups like fluorine to the benzyl moiety can enhance interaction with the enzyme. The position of substituents on the aromatic ring can fine-tune affinity and the selectivity ratio between  $\sigma_1$  and  $\sigma_2$  subtypes.[9]
- **The Piperidine Nitrogen (N1):** The substituent on the piperidine nitrogen is a critical determinant of activity. For  $\sigma$  ligands, introducing various aralkyl groups at this position is also a key handle for modifying physicochemical properties like lipophilicity and basicity, which in turn affect blood-brain barrier permeability and pharmacokinetic profiles.
- **Position of the Benzyl Group:** As noted earlier, the attachment point of the benzyl group to the piperidine ring (position 2, 3, or 4) has a profound impact on activity. Position 4 is the most common, but position 2 or 3 attachment of the benzyl group to the piperidine ring results in a benzylpiperidine that is significantly weaker.[11][12]
- **Linker Moiety:** In more complex derivatives, the linker connecting the benzylpiperidine core to another pharmacophore is crucial. For instance, replacing the benzyl group with an amide or ester can improve pharmacokinetic profiles.[6]

## Quantitative Data Summary: Receptor and Enzyme Affinities

The following table summarizes the binding affinities and inhibitory concentrations for a selection of benzylpiperidine derivatives against various targets.

| Compound ID                    | Primary Target(s)                     | K <sub>i</sub> or IC <sub>50</sub>   | Target Site            |
|--------------------------------|---------------------------------------|--------------------------------------|------------------------|
| 4-Benzylpiperidine             | NE Transporter (NET)                  | EC <sub>50</sub> : 41.4 nM (release) | Rat Brain              |
| DA Transporter (DAT)           | EC <sub>50</sub> : 109 nM (release)   | Rat Brain Synaptosomes               | [11]                   |
| 5-HT Transporter (SERT)        | EC <sub>50</sub> : 5,246 nM (release) | Rat Brain Synaptosomes               | [11]                   |
| 2-Benzylpiperidine             | DA Transporter (DAT)                  | K <sub>i</sub> : 6,360 nM            | Rat Striatum           |
| Donepezil Analog (19)          | Acetylcholinesterase (AChE)           | IC <sub>50</sub> : 5.10 μM           | Human AChE             |
| Butyrylcholinesterase (BuChE)  | IC <sub>50</sub> : 26.78 μM           | Human BuChE                          | [5]                    |
| Sigma Ligand (6)               | σ <sub>1</sub> Receptor               | K <sub>i</sub> : 0.4 nM              | Guinea Pig Brain       |
| σ <sub>2</sub> Receptor        | K <sub>i</sub> : 3.3 nM               | Rat Liver                            | [9]                    |
| MOR/σ <sub>1</sub> Ligand (52) | μ-Opioid Receptor (MOR)               | K <sub>i</sub> : 56.4 nM             | In vitro binding assay |
| σ <sub>1</sub> Receptor        | K <sub>i</sub> : 11.0 nM              | In vitro binding assay               | [8]                    |

## Synthetic Methodologies

The synthesis of benzylpiperidine derivatives can be accomplished through various routes, with solid-phase organic synthesis (SPOS) offering a powerful and efficient approach.

## Example Protocol: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives

This protocol provides a generalized workflow for the solid-phase synthesis of a library of 2-benzylpiperidine compounds, allowing for diversity at the benzyl position.

**Core Principle:** The synthesis begins by attaching an amino acid to a solid support (Wang resin). The piperidine ring is constructed on the resin, followed by a cyclization step to yield the final product.[14]

Step-by-Step Methodology:

- Resin Loading:
  - Swell Wang resin in dichloromethane (DCM).
  - Add a solution of an N-Fmoc protected amino acid, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.
  - Shake the mixture at room temperature for 12-24 hours.
  - Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
- Fmoc-Deprotection:
  - Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
  - Wash the resin thoroughly with DMF and DCM.
- Piperidine Ring Formation:
  - Perform an aza-Michael addition followed by reductive amination to construct the piperidine ring on the resin-bound precursor.[14]
- N-Derivatization:
  - To introduce diversity at the piperidine nitrogen, treat the resin with a desired aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
  - Allow the reaction to proceed for 12 hours, then wash the resin.
- Benzyl Moiety Introduction:

- Acylate the precursor with a substituted phenylacetic acid using a coupling agent.
- Reduce the resulting ketone to yield the benzyl group.
- Cleavage from Resin:
  - Treat the final resin-bound compound with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers.
  - Stir for 2-4 hours.
  - Filter the resin and collect the filtrate.
  - Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to yield the target 2-benzylpiperidine derivative.

## Key Experimental Protocols in Benzylpiperidine Research

To characterize the pharmacological activity of novel benzylpiperidine compounds, standardized in vitro assays are essential. These protocols provide a systematic approach to evaluate the binding affinity, selectivity, and functional properties of these compounds.

### Protocol 1: Sigma Receptor Radioligand Binding Assay

This protocol determines the binding affinity ( $K_i$ ) of a test compound for  $\sigma_1$  and  $\sigma_2$  receptors.

**Principle:** The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a tissue homogenate.

**Caption:** Experimental Workflow for a Radioligand Receptor Binding Assay.

**Step-by-Step Methodology:**

- **Tissue Preparation:** Homogenize the appropriate tissue (e.g., guinea pig brain for  $\sigma_1$ ) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).<sup>[9]</sup> Centrifuge to remove debris.
- **Assay Incubation:** In a 96-well plate, add in the following order:
  - Assay buffer.
  - The test compound at various concentrations.
  - The radioligand (e.g., 3.0 nM [ $^3$ H]pentazocine for  $\sigma_1$  receptors).<sup>[9]</sup>
  - The tissue homogenate to initiate the reaction.
- **Control Wells:**
  - Total Binding: Contains buffer, radioligand, and homogenate (no test compound).
  - Non-Specific Binding (NSB): Contains buffer, radioligand, homogenate, and a saturating concentration of an unlabeled reference ligand (e.g., 10 μM naloxone).
- **Incubation:** Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 150 minutes).
- **Filtration:** Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the receptor-bound radioligand.
- **Washing:** Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- **Data Analysis:**
  - Calculate specific binding: Total Binding (cpm) - NSB (cpm).
  - Determine the percent inhibition of specific binding caused by the test compound at each concentration.

- Use non-linear regression analysis to fit the concentration-response data and determine the  $IC_{50}$  value (the concentration of test compound that inhibits 50% of the maximum response).
- Calculate the binding affinity constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand.

## Conclusion and Future Directions

The benzylpiperidine scaffold continues to be a highly productive structural motif in the quest for novel therapeutics. Its proven success in targeting CNS and other areas, including pain management, depression, and even cancer.<sup>[5][8][15]</sup> The future of benzylpiperidine research lies in the rational design of novel effects. As our understanding of the complex pathophysiology of CNS and other disorders grows, the versatility of the benzylpiperidine core will undoubtedly be leveraged to develop new and effective treatments.

## References

- BenchChem. (2025). Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives. BenchChem. [URL: [https://vertexaisearch.cloud.q1kJ4RXGcHucB0vdEdLiw2Hx547ZEIONuV4I\\_umklRo1VwPl2hVmnXTpnqRAPTiQ3yfTab2Q-fKNlhvp9yqAWph3n68rT8jJSh3gD1HDMfmE5glPcjeW5VFs5F72G-sxTeMKod116hrbB\\_EuOSI](https://vertexaisearch.cloud.q1kJ4RXGcHucB0vdEdLiw2Hx547ZEIONuV4I_umklRo1VwPl2hVmnXTpnqRAPTiQ3yfTab2Q-fKNlhvp9yqAWph3n68rT8jJSh3gD1HDMfmE5glPcjeW5VFs5F72G-sxTeMKod116hrbB_EuOSI)]
- Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives. *Journal of Medicinal Chemistry*. [URL: <https://pubs.acs.org/doi/10.1021/jm049361e>]
- Guedes, J. A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. *Journal of Medicinal Chemistry*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205315/>]
- Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. *Journal of Medicinal Chemistry*. [URL: <https://pubs.acs.org/doi/10.1021/jm0000000000000000>]
- Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from Wikipedia. [URL: <https://en.wikipedia.org/wiki/4-Benzylpiperidine>]
- Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from Wikipedia. [URL: <https://en.wikipedia.org/wiki/2-Benzylpiperidine>]
- Sato, N., et al. (2015). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Agonists. *Journal of Medicinal Chemistry*. [URL: <https://pubs.acs.org/doi/10.1021/acs.oprd.5b00201>]
- Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/15646969/>]
- Bongarzone, S., et al. (2005). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/16360341/>]
- Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidin-4-one. *Journal of Medicinal Chemistry*. [URL: <https://pubs.acs.org/doi/abs/10.1021/jm00163a042>]
- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. *ChemMedChem*. [URL: <https://pubmed.ncbi.nlm.nih.gov/38924676/>]
- D'Andrea, A., et al. (2023). Development of New Benzylpiperazine Derivatives as  $\sigma 1$  Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/37796142/>]
- Wang, C., et al. (2024). Benzylpiperidine derivatives as new dual  $\mu$ -opioid and  $\sigma 1$  receptor ligands with potent antinociceptive effects. *Bioorganic Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/37796142/>]
- Patsnap. (2025). Benzylpiperidine Derivatives 13(University of Pisa). Patsnap Synapse. [URL: <https://synapse.patsnap.com/>]
- Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine. Santa Cruz Biotechnology. [URL: <https://www.scbt.com/p/4-benzylpiperidine-31252-42-3>]
- ResearchGate. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Request PDF. [URL: <https://www.researchgate.net/publication/381533519>]
- de Paula, M. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/37796142/>]
- Khanye, S. D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/31280020/>]
- Sharma, P., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/30784883/>]
- SelfDecode. (n.d.). 2-Benzylpiperidine. SelfDecode Wiki. [URL: <https://simple.wikipedia.org/wiki/2-Benzylpiperidine>]
- ResearchGate. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. [URL: <https://www.researchgate.net/publication/381533519>]
- Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from Wikipedia. [URL: [https://en.wikipedia.org/wiki/Substituted\\_phenethylamine](https://en.wikipedia.org/wiki/Substituted_phenethylamine)]
- Sigma-Aldrich. (n.d.). 4-Benzylpiperidine 99%. Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/142360>]
- Franchini, S., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/35422222/>]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Benzylpiperidine: A Versatile Fine Chemical Intermediate for Pharmaceutical Synthesis and Beyond. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC78988591.html>]
- PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/31738>]
- Abadi, A. H., et al. (2018). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for  $\sigma 1/2$  Receptors. *Molecules*. [URL: <https://pubmed.ncbi.nlm.nih.gov/30784883/>]
- Iacobazzi, A., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. *Molecules*. [URL: <https://pubmed.ncbi.nlm.nih.gov/37796142/>]
- BenchChem. (2025). Navigating the Selectivity Landscape of N-Benzylpiperidine Compounds: A Comparative Guide. BenchChem. [URL: [https://vertexaisearch.cloud.q1kJ4RXGcHucB0vdEdLiw2Hx547ZEIONuV4I\\_umklRo1VwPl2hVmnXTpnqRAPTiQ3yfTab2Q-fKNlhvp9yqAWph3n68rT8jJSh3gD1HDMfmE5glPcjeW5VFs5F72G-sxTeMKod116hrbB\\_EuOSI](https://vertexaisearch.cloud.q1kJ4RXGcHucB0vdEdLiw2Hx547ZEIONuV4I_umklRo1VwPl2hVmnXTpnqRAPTiQ3yfTab2Q-fKNlhvp9yqAWph3n68rT8jJSh3gD1HDMfmE5glPcjeW5VFs5F72G-sxTeMKod116hrbB_EuOSI)]
- de Oliveira, R. S., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of N-Benzyl-piperidinyl Acylhydrazone Derivatives. *Revista Brasileira de Farmacologia e Química Farmacêutica*. [URL: <https://pubmed.ncbi.nlm.nih.gov/37796142/>]
- PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/76190>]

- Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade <https://pubmed.ncbi.nlm.nih.gov/38944365/>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubn
- 7. Development of New Benzylpiperazine Derivatives as  $\sigma$ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Alloodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylpiperidine derivatives as new dual  $\mu$ -opioid and  $\sigma$ 1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands -
- 11. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 12. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease -
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzylpiperidine Derivatives 13(University of Pisa) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [review of benzylpiperidine compounds in pharmacology]. BenchChem, [2026]. [Online PDF]. Available at: [http://benchchem.com/reviews/benzylpiperidine-compounds-in-pharmacology.pdf]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While the data is based on scientific literature and is believed to be accurate, it is not a substitute for professional medical advice. It is the responsibility of the user to determine the suitability of the data for their specific needs and to use the data in accordance with applicable laws and regulations. BenchChem does not guarantee the accuracy or completeness of the data and is not liable for any damages resulting from its use.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3

Ontario, C.

Phone: (60)

Email: info@benchchem.com